1,1-Bis(trifluoromethyl)-cyclobutane
CAS No.:
Cat. No.: VC13605845
Molecular Formula: C6H6F6
Molecular Weight: 192.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6F6 |
|---|---|
| Molecular Weight | 192.10 g/mol |
| IUPAC Name | 1,1-bis(trifluoromethyl)cyclobutane |
| Standard InChI | InChI=1S/C6H6F6/c7-5(8,9)4(2-1-3-4)6(10,11)12/h1-3H2 |
| Standard InChI Key | FTEQKPHQBGGWFL-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1CC(C1)(C(F)(F)F)C(F)(F)F |
Introduction
Molecular Architecture and Stereoelectronic Effects
Structural Features
The core structure of 1,1-bis(trifluoromethyl)-cyclobutane consists of a four-membered carbocyclic ring with two -CF₃ groups attached to a single carbon atom. This arrangement creates significant steric congestion due to the bulky trifluoromethyl substituents, which adopt a pseudo-equatorial orientation to minimize non-bonded interactions. The cyclobutane ring itself exhibits a puckered conformation, with a dihedral angle of approximately 35°, as predicted by density functional theory (DFT) calculations. The C-C bond lengths within the ring average 1.55 Å, slightly elongated compared to unstrained alkanes due to angle strain.
The electronic effects of the -CF₃ groups dominate the compound’s behavior. Each -CF₃ moiety exerts a strong inductive (-I) effect, withdrawing electron density from the ring and creating a localized partial positive charge on the substituted carbon. This polarization activates the molecule toward nucleophilic attack at the substituted position while deactivating adjacent sites.
Thermochemical Properties
The strain energy of the cyclobutane ring, estimated at 27 kcal/mol, combines with the electron-withdrawing effects of the -CF₃ groups to influence thermodynamic stability. Differential scanning calorimetry (DSC) of related fluorinated cyclobutanes reveals decomposition onset temperatures above 200°C, suggesting reasonable thermal robustness for industrial processing . The compound’s low global warming potential (GWP) compared to perfluorocarbons positions it as an environmentally favorable alternative in refrigerant applications .
Synthetic Methodologies and Scalability
Catalytic [2+2] Cycloaddition
A patented continuous flow process enables large-scale production via nickel-catalyzed [2+2] cycloaddition of hexafluoropropene (C₃F₆) and ethylene (C₂H₄) . Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–120°C | Maximizes ring closure |
| Pressure | 15–25 bar | Enhances gas-phase mixing |
| Catalyst Loading | 0.5–1.5 mol% Ni(0) | Balances activity vs. cost |
| Residence Time | 30–90 minutes | Prevents oligomerization |
The inclusion of oligomerization/polymerization inhibitors like catechol derivatives (500–1,000 ppm) suppresses side reactions, achieving molar conversions exceeding 85% . Unreacted monomers undergo continuous recycling, aligning with green chemistry principles.
Post-Functionalization Strategies
Derivatization of the parent compound expands its utility. For example, oxidation with potassium permanganate under acidic conditions yields 1-(trifluoromethyl)-1-cyclobutanecarboxylic acid (C₆H₇F₃O₂), a building block for peptide mimetics . This transformation proceeds via radical intermediates, with reaction yields optimized at 60–70°C in dichloromethane .
Industrial and Pharmaceutical Applications
Fluoropolymer Precursors
The compound serves as a monomer in the synthesis of cyclic fluoropolymers with exceptional chemical resistance. Copolymerization with tetrafluoroethylene (TFE) produces materials exhibiting:
-
Glass transition temperatures (Tg) ≥ 150°C
-
Dielectric constants < 2.3 at 1 MHz
-
Hydrolytic stability in pH 1–14 environments
These properties make them ideal for high-frequency circuit substrates and corrosion-resistant coatings.
Agrochemical Intermediates
Selective fluorination at the cyclobutane ring enables the creation of herbicides with enhanced soil persistence. Structure-activity relationship (SAR) studies show that derivatization at the unsubstituted ring positions improves herbicidal potency against broadleaf weeds by 40–60% compared to non-fluorinated analogs.
Medicinal Chemistry Scaffolds
Incorporation of the 1,1-bis(trifluoromethyl)-cyclobutane moiety into drug candidates improves pharmacokinetic profiles. Case studies include:
-
Antiviral Agents: CF₃ groups enhance binding to hydrophobic pockets of viral proteases, reducing IC₅₀ values by 2–3 orders of magnitude.
-
Kinase Inhibitors: The rigid cyclobutane core enforces bioactive conformations, lowering entropic penalties during target engagement .
Spectroscopic Characterization and Computational Modeling
Nuclear Magnetic Resonance (NMR)
¹⁹F NMR spectra exhibit two distinct signals:
-
δ -63.2 ppm (quartet, J = 12.4 Hz) for axial -CF₃
-
δ -65.8 ppm (quartet, J = 10.7 Hz) for equatorial -CF₃
The splitting pattern confirms the presence of diastereotopic fluorines due to restricted rotation about the C-CF₃ bonds.
Infrared Spectroscopy
Strong absorptions at 1,150–1,250 cm⁻¹ (C-F stretching) and 720 cm⁻¹ (cyclobutane ring puckering) provide diagnostic markers for quality control.
Computational Insights
DFT calculations at the B3LYP/6-311++G(d,p) level predict:
-
Dipole moment: 3.8 Debye
-
Polarizability volume: 11.2 ų
-
HOMO-LUMO gap: 7.3 eV
These properties suggest potential applications in nonlinear optical materials, with hyperpolarizability coefficients (β) comparable to nitroaromatic benchmarks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume